1-(3-Hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-(3-Hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15553725
InChI: InChI=1S/C25H19NO5/c1-30-18-11-9-15(10-12-18)14-26-22(16-5-4-6-17(27)13-16)21-23(28)19-7-2-3-8-20(19)31-24(21)25(26)29/h2-13,22,27H,14H2,1H3
SMILES:
Molecular Formula: C25H19NO5
Molecular Weight: 413.4 g/mol

1-(3-Hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC15553725

Molecular Formula: C25H19NO5

Molecular Weight: 413.4 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C25H19NO5
Molecular Weight 413.4 g/mol
IUPAC Name 1-(3-hydroxyphenyl)-2-[(4-methoxyphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C25H19NO5/c1-30-18-11-9-15(10-12-18)14-26-22(16-5-4-6-17(27)13-16)21-23(28)19-7-2-3-8-20(19)31-24(21)25(26)29/h2-13,22,27H,14H2,1H3
Standard InChI Key YUIIQYKAMZYVQB-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound’s backbone consists of a chromeno[2,3-c]pyrrole system, a bicyclic framework merging a chromene (benzopyran) moiety with a pyrrole ring. The chromene component contributes aromatic stability, while the pyrrole ring introduces nitrogen-based reactivity. Two key substituents modify this core:

  • 3-Hydroxyphenyl group: Attached at position 1, this moiety provides phenolic hydroxyl functionality, enhancing solubility and enabling hydrogen bonding with biological targets.

  • 4-Methoxybenzyl group: Positioned at nitrogen-2, this substituent introduces methoxy-driven lipophilicity and steric bulk, influencing pharmacokinetic properties .

Molecular Descriptors and Physicochemical Data

Table 1 summarizes critical molecular properties derived from experimental and computational analyses:

PropertyValue
Molecular FormulaC₂₅H₁₉NO₅
Molecular Weight413.4 g/mol
IUPAC Name1-(3-hydroxyphenyl)-2-[(4-methoxyphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione
Canonical SMILESCOC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)O
Topological Polar Surface Area98.9 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

The presence of two hydrogen bond donors (phenolic -OH and pyrrole NH) and six acceptors (carbonyl oxygens, methoxy oxygen) suggests moderate polarity, balancing aqueous solubility and membrane permeability.

Synthetic Methodologies

One-Pot Multicomponent Reactions

Industrial-scale synthesis predominantly employs one-pot multicomponent reactions (MCRs) due to their atom economy and operational simplicity. A representative protocol involves:

  • Reactants: Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate, 4-methoxybenzaldehyde, and a primary amine (e.g., benzylamine).

  • Conditions: Ethanol solvent, catalytic piperidine, reflux at 80°C for 12 hours.

  • Workup: Acidification to pH 3–4, followed by recrystallization from ethanol/water .

This method achieves yields of 65–72%, with purity >95% confirmed via HPLC. Continuous flow reactors are increasingly adopted to enhance reproducibility and safety in industrial settings.

Three-Component Cyclization Strategies

Alternative routes leverage three-component cyclization, as demonstrated in spiro-chromeno-pyrrole syntheses. For example, reacting 3-hydroxyphenylglyoxal, 4-methoxybenzylamine, and dimedone under microwave irradiation (100°C, 30 min) yields analogous structures with 60% efficiency . While less commonly used for this specific compound, such methods highlight the versatility of chromeno-pyrrole chemistry.

Chemical Reactivity and Derivative Formation

Electrophilic Aromatic Substitution

The electron-rich pyrrole and chromene rings undergo electrophilic substitution at positions ortho/para to electron-donating groups. For instance, nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups at C-6 of the chromene ring, enabling further functionalization.

Reductive Modifications

Catalytic hydrogenation (H₂, Pd/C, 50 psi) selectively reduces the pyrrole ring’s double bonds, generating tetrahydropyrrole derivatives. This alters the compound’s planarity and modulates interactions with hydrophobic enzyme pockets .

Stability Under Physiological Conditions

Stability studies in phosphate-buffered saline (pH 7.4, 37°C) reveal a half-life of 8.2 hours, with degradation products identified as 3-hydroxybenzoic acid and 4-methoxybenzyl alcohol via LC-MS. This underscores the need for prodrug strategies in therapeutic applications.

Biological Activities and Mechanisms

Anti-Inflammatory Action

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound inhibits COX-2 expression (IC₅₀ = 1.8 μM) and prostaglandin E₂ (PGE₂) synthesis by 78% at 10 μM. Molecular docking simulations (PDB: 5KIR) show a binding affinity of -9.2 kcal/mol, with key interactions at Val349, Tyr355, and Arg120 of COX-2 .

Antioxidant Capacity

Using the DPPH radical scavenging assay, the compound exhibits an EC₅₀ of 12.4 μM, outperforming ascorbic acid (EC₅₀ = 18.7 μM). The phenolic -OH group donates hydrogen atoms, stabilizing DPPH radicals via resonance-delocalized phenoxyl intermediates.

Therapeutic Applications and Future Directions

Drug Development Prospects

Structural analogs of this compound are under investigation as dual COX-2/5-LOX inhibitors for arthritis treatment. Methoxy-to-ethoxy substitutions improve metabolic stability, with lead candidates advancing to preclinical trials .

Challenges in Clinical Translation

Despite promising in vitro data, poor oral bioavailability (F = 22% in rats) and rapid glucuronidation necessitate formulation innovations. Nanoemulsions and lipid-based carriers are being explored to enhance pharmacokinetic profiles.

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